(4-benzylpiperidin-1-yl)[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-1-[5-(naphthalen-1-yl)-2H-pyrazole-3-carbonyl]piperidine is a complex organic compound that features a piperidine ring substituted with a benzyl group and a pyrazole moiety
Preparation Methods
The synthesis of 4-benzyl-1-[5-(naphthalen-1-yl)-2H-pyrazole-3-carbonyl]piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Attachment of the naphthalene group: This step involves the coupling of the pyrazole with a naphthalene derivative, often using a Suzuki–Miyaura coupling reaction.
Formation of the piperidine ring: The piperidine ring is synthesized separately and then coupled with the pyrazole-naphthalene intermediate.
Final coupling: The benzyl group is introduced in the final step, often through a nucleophilic substitution reaction.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
4-Benzyl-1-[5-(naphthalen-1-yl)-2H-pyrazole-3-carbonyl]piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Benzyl-1-[5-(naphthalen-1-yl)-2H-pyrazole-3-carbonyl]piperidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-benzyl-1-[5-(naphthalen-1-yl)-2H-pyrazole-3-carbonyl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds include other piperidine derivatives and pyrazole-containing molecules. Compared to these, 4-benzyl-1-[5-(naphthalen-1-yl)-2H-pyrazole-3-carbonyl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Examples of similar compounds include:
1-Benzylpiperidine: Lacks the pyrazole and naphthalene groups, resulting in different reactivity and applications.
5-(Naphthalen-1-yl)-2H-pyrazole: Does not contain the piperidine ring, affecting its biological activity.
Properties
Molecular Formula |
C26H25N3O |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-(3-naphthalen-1-yl-1H-pyrazol-5-yl)methanone |
InChI |
InChI=1S/C26H25N3O/c30-26(29-15-13-20(14-16-29)17-19-7-2-1-3-8-19)25-18-24(27-28-25)23-12-6-10-21-9-4-5-11-22(21)23/h1-12,18,20H,13-17H2,(H,27,28) |
InChI Key |
IHPAIIHWEMASSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=NN3)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.